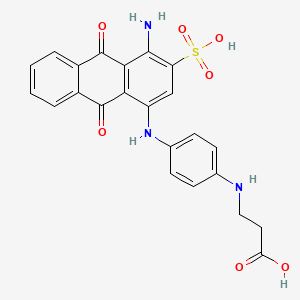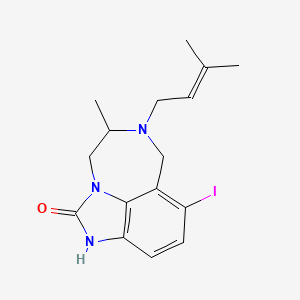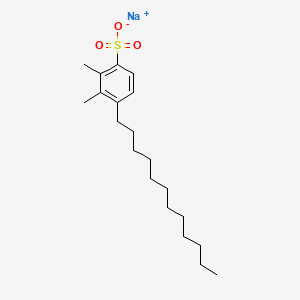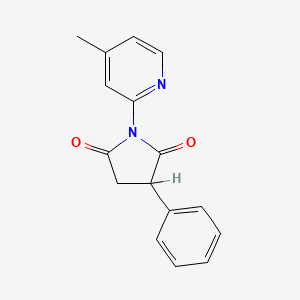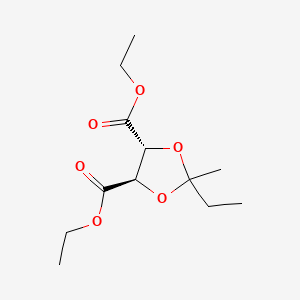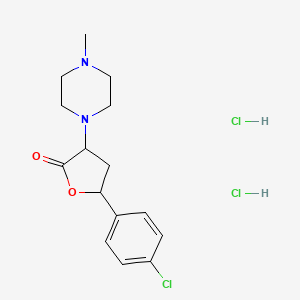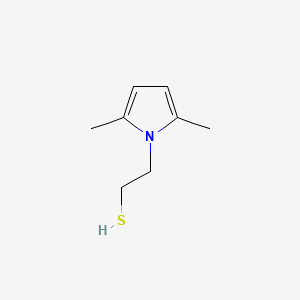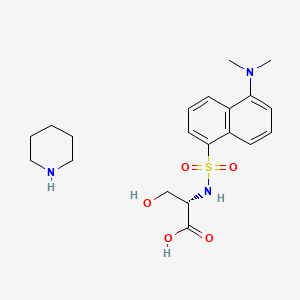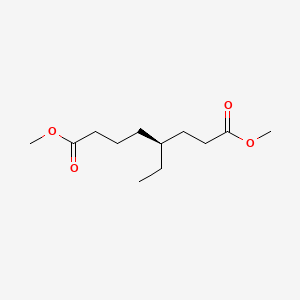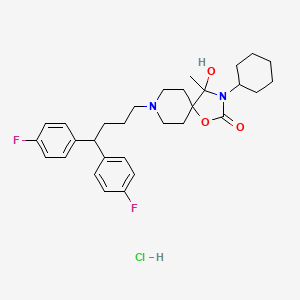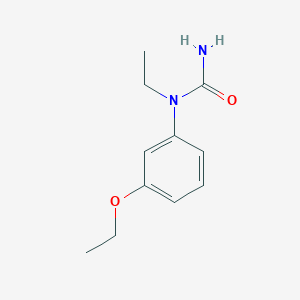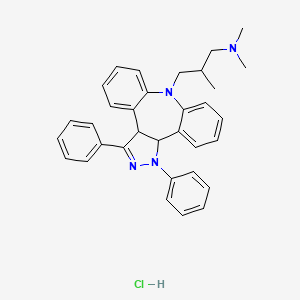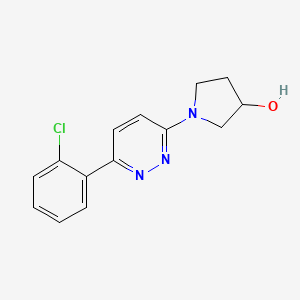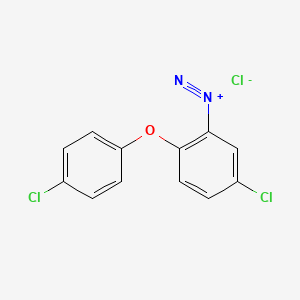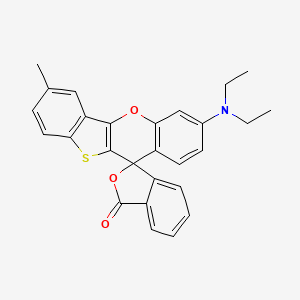
3-(Diethylamino)-7-methylspiro(11H-(1)benzothieno(3,2-b)(1)benzopyran-11,1'(3'H)-isobenzofuran)-3'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylamino)-7-methylspiro[11H-1benzothieno3,2-bbenzopyran-11,1’(3’H)-isobenzofuran]-3’-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-7-methylspiro[11H-1benzothieno3,2-bbenzopyran-11,1’(3’H)-isobenzofuran]-3’-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a benzothiophene derivative as the starting material. The synthetic route may involve:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Spiro Linkage Formation: The spiro linkage is introduced by reacting the benzothiophene core with a suitable spiro-forming reagent under controlled conditions.
Functional Group Modifications: Introduction of the diethylamino and methyl groups is carried out through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diethylamino)-7-methylspiro[11H-1benzothieno3,2-bbenzopyran-11,1’(3’H)-isobenzofuran]-3’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(Diethylamino)-7-methylspiro[11H-1benzothieno3,2-bbenzopyran-11,1’(3’H)-isobenzofuran]-3’-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3-(Diethylamino)-7-methylspiro[11H-1benzothieno3,2-bbenzopyran-11,1’(3’H)-isobenzofuran]-3’-one involves its interaction with specific molecular targets and pathways. The compound’s electronic properties, conferred by the benzothiophene core and spiro linkage, enable it to participate in various biochemical processes. It may act as an electron donor or acceptor, influencing cellular signaling pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1Benzothieno3,2-bbenzothiophene (BTBT) : Known for its high mobility in organic electronic devices.
- 1Benzothieno3,2-bbenzopyran : Shares a similar core structure but differs in functional groups and spiro linkage.
Uniqueness
3-(Diethylamino)-7-methylspiro[11H-1benzothieno3,2-bbenzopyran-11,1’(3’H)-isobenzofuran]-3’-one is unique due to its specific combination of functional groups and spiro linkage, which confer distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
72931-04-5 |
|---|---|
Molekularformel |
C27H23NO3S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
3'-(diethylamino)-7'-methylspiro[2-benzofuran-3,11'-[1]benzothiolo[3,2-b]chromene]-1-one |
InChI |
InChI=1S/C27H23NO3S/c1-4-28(5-2)17-11-12-21-22(15-17)30-24-19-14-16(3)10-13-23(19)32-25(24)27(21)20-9-7-6-8-18(20)26(29)31-27/h6-15H,4-5H2,1-3H3 |
InChI-Schlüssel |
NCSJDLQJBBLSAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C6=C(S5)C=CC(=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


